molecular formula C14H16N2O B2658218 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 93045-16-0

3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2658218
CAS No.: 93045-16-0
M. Wt: 228.295
InChI Key: XZKWZMSPSMVVCZ-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one ( 923975-81-9) is a spirocyclic compound with a molecular formula of C14H15ClN2O and a molecular weight of 262.74 g/mol . This chemical features a 1,4-diazaspiro[4.5]dec-3-en-2-one core structure substituted with a phenyl ring, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. Spirocyclic compounds like this one are recognized for their distinctive three-dimensional structures and conformational rigidity, which can lead to unique interactions with biological targets . The 1,4-diazaspiro[4.5]decane skeleton is a privileged structure in drug discovery, and related derivatives have been investigated for a range of biological activities. For instance, structurally similar spiropyrazolinium compounds have demonstrated notable in vitro antitubercular activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis . Furthermore, spiro-fused heterocyclic systems are frequently explored as key motifs in the development of novel anti-inflammatory agents, with some derivatives exhibiting potent activity and high selectivity for enzymes like COX-2 . This compound is intended for research and development purposes only, including use as a synthetic intermediate, a building block in the construction of more complex molecular architectures, or a core structure for biological screening. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKWZMSPSMVVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Phenyl 1,4 Diazaspiro 4.5 Dec 3 En 2 One

Cyclization Strategies and Reaction Mechanisms

The formation of the diazaspiro[4.5]decane ring system is typically achieved through cyclization reactions that form one or both of the heterocyclic rings in a sequential or concerted manner. These strategies are broadly categorized into intramolecular approaches, where a single precursor molecule undergoes ring closure, and multicomponent pathways, which involve the simultaneous reaction of three or more starting materials.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy that leverages a pre-assembled linear or partially cyclic precursor containing all the necessary atoms for the target spirocycle. The final ring-closing step is induced by various reaction conditions, leading to the formation of the desired heterocyclic framework.

A prominent pathway to spirocyclic hydantoins and related structures involves the use of α-amino nitrile precursors. This method, often a variation of the Strecker amino acid synthesis, builds the core components of the eventual heterocycle around a quaternary α-carbon that will become the spiro center.

The general approach begins with the synthesis of a suitable α-amino nitrile, such as 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile. This intermediate can be prepared via a Strecker reaction involving 4-phenylcyclohexanone, methylamine, and a cyanide source. The subsequent steps involve the transformation of the nitrile group into a functionality that can participate in cyclization. nih.govrsc.org

A typical reaction sequence is as follows:

Urea (B33335) Formation : The α-amino nitrile is reacted with an isocyanate or a cyanate (B1221674) salt (like potassium cyanate) in the presence of an acid to form a urea derivative, for example, 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea. nih.gov

Hydration and Cyclization : The nitrile group is then hydrated to a carboxamide, often under acidic conditions (e.g., using sulfuric acid), which can then undergo a base-mediated intramolecular cyclization to form the hydantoin (B18101) ring. Current time information in Le Flore County, US. Alternatively, direct cyclization of the urea derivative can be promoted by a base. nih.gov

The mechanism involves the initial formation of the urea intermediate from the α-amino nitrile. The subsequent cyclization is typically base-catalyzed, where the base deprotonates the urea nitrogen, which then acts as a nucleophile, attacking the carbon of the nitrile group (or its hydrated carboxamide equivalent) to close the ring and form the 1,4-diazaspiro[4.5]decane core. nih.govCurrent time information in Le Flore County, US.

Table 1: Key Intermediates in the Cyclization of α-Amino Nitrile Precursors

Precursor/Intermediate Structure Role in Synthesis
4-Phenylcyclohexanone C₁₂H₁₄O Starting ketone for the spirocyclic core.
1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile C₁₄H₁₈N₂ α-Amino nitrile formed via Strecker reaction.
1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea C₁₅H₁₉N₃O Key intermediate formed by reaction with a cyanate. nih.gov

The synthesis of heterocyclic rings from dicarbonyl compounds is a classic and versatile strategy in organic chemistry. For the formation of a seven-membered diazepine (B8756704) ring, which would be an isomer of the target structure, 1,5-dicarbonyl compounds are common precursors. For the target six-membered piperazinone ring fused at a spiro center, a strategically functionalized dicarbonyl precursor is required. A plausible, though less commonly cited, approach could involve an intramolecular condensation of a precursor bearing functionalities equivalent to a 1,6-dicarbonyl relationship.

This strategy often relies on an intramolecular version of the Paal-Knorr synthesis or an aldol-type condensation. rsc.orgwikipedia.org In the context of synthesizing the diazaspiro[4.5]decane core, a hypothetical precursor could be an amino-keto-amide derived from 4-phenylcyclohexanone. The ring closure would involve the formation of two carbon-nitrogen bonds.

A generalized mechanism for such a transformation would involve the intramolecular condensation between an amine and a ketone/amide carbonyl group. For instance, a base- or acid-catalyzed reaction could facilitate the nucleophilic attack of an amino group onto a carbonyl carbon within the same molecule, followed by dehydration to form an imine, and subsequent cyclization of another amine onto the remaining carbonyl to close the heterocyclic ring. rsc.org This method is particularly powerful for creating the second ring of the spiro system.

Base-mediated cyclo-condensation is a cornerstone of heterocyclic synthesis and is directly applicable to the final ring-closing step in the formation of 3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one. This method is often the final step in a multi-step synthesis, where a linear precursor is designed to cyclize efficiently in the presence of a suitable base.

A prime example is the cyclization of 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea. nih.gov In this reaction, a strong base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), is used to deprotonate one of the urea nitrogens. The resulting anion then acts as an intramolecular nucleophile.

The reaction mechanism proceeds as follows:

Deprotonation : Sodium hydride removes a proton from the less sterically hindered nitrogen of the urea moiety, generating a reactive anion.

Intramolecular Nucleophilic Attack : The nitrogen anion attacks the electrophilic carbon of the nitrile group.

Ring Closure : This attack forms a new carbon-nitrogen bond, creating a five-membered imino-hydantoin intermediate.

Hydrolysis/Tautomerization : Subsequent acidic workup hydrolyzes the imine to a ketone and allows for tautomerization to the more stable en-one form, yielding the final product. nih.gov

Table 2: Comparison of Bases Used in Cyclo-condensation

Base Solvent Temperature Typical Application Reference
Sodium Hydride (NaH) DMF 45 °C Cyclization of urea-nitrile precursors. nih.gov
Sodium Hydroxide (NaOH) Ethanol/Water Reflux Saponification followed by cyclization of ester precursors. Current time information in Le Flore County, US.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The synthesis of spiro-heterocycles like this compound can be streamlined using one-pot condensation methodologies. These reactions combine several sequential steps, such as imine formation, nucleophilic addition, and cyclization, into a single synthetic operation without the need for isolating intermediates. mdpi.com

A well-established one-pot method for similar spiro-imidazolidinones is the Bucherer-Bergs reaction, a three-component reaction involving a ketone, ammonium (B1175870) carbonate (or an amine), and a cyanide source (e.g., potassium cyanide). This reaction directly yields a spiro-hydantoin.

For the target compound, a one-pot synthesis could involve:

Reactants : 4-phenylcyclohexanone, an amine (like methylamine), and a cyanide source, which react to form an α-amino nitrile in situ.

Cyclizing Agent : A reagent like potassium cyanate or chlorosulfonyl isocyanate is then added to the same pot to react with the amino group, forming a urea or related intermediate that cyclizes spontaneously or upon heating.

This approach significantly improves efficiency by reducing the number of synthetic steps and purification procedures. rsc.org The reaction conditions can be tuned to favor the formation of the desired spirocyclic product, often achieving good to excellent yields in a single step. mdpi.com

Aza-Michael and Nucleophilic Addition Sequences

A highly efficient, one-pot, three-component synthesis of this compound has been developed, which proceeds under transition-metal-free conditions. This methodology involves the reaction of cyclohexanone (B45756), phenylglyoxal (B86788) monohydrate, and ammonium acetate (B1210297) in ethanol. The reaction is typically heated to reflux for a period of 4-5 hours, affording the desired spiro compound in good yield (75%).

The proposed reaction mechanism commences with the condensation of one molecule of cyclohexanone with ammonium acetate to form an enamine intermediate. Concurrently, phenylglyoxal reacts with ammonium acetate to generate a di-imine species. The enamine then acts as a nucleophile, attacking one of the imine carbons of the di-imine intermediate in an Aza-Michael-type addition. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom onto the carbonyl group of the cyclohexanone moiety, and subsequent dehydration to yield the final this compound product.

Table 1: One-Pot Synthesis of this compound

Reactant 1Reactant 2Reactant 3SolventConditionsYield (%)
CyclohexanonePhenylglyoxal MonohydrateAmmonium AcetateEthanolReflux, 4-5 h75
(3+2) Cycloaddition Methodologies

Based on a comprehensive review of the current scientific literature, there are no specific reports on the synthesis of this compound utilizing (3+2) cycloaddition methodologies. This synthetic approach, while powerful for the construction of five-membered rings, has not been documented for the assembly of this particular spiro-imidazolidinone scaffold.

Catalytic and Stereoselective Synthesis

Transition-Metal-Free Conditions and Organocatalysis

The aforementioned one-pot synthesis of this compound is a prime example of a reaction proceeding under transition-metal-free conditions. The use of ammonium acetate as a source of ammonia (B1221849) and a catalyst for the condensation and cyclization steps aligns with the principles of organocatalysis, where a small organic molecule accelerates the reaction. This approach is advantageous due to its cost-effectiveness, lower toxicity, and operational simplicity compared to metal-catalyzed transformations.

Stereochemical Control in Spirocenter Formation

The synthesis of this compound via the three-component reaction inherently creates a chiral spirocenter at the junction of the cyclohexane (B81311) and imidazolidinone rings. While the reaction is expected to have some degree of diastereoselectivity if substituted cyclohexanones were to be used, detailed studies on the diastereoselective synthesis of derivatives of this specific spiro compound have not been extensively reported. The primary literature focuses on the synthesis of the parent compound, and as such, data on diastereomeric ratios and the factors influencing them are not available.

A thorough search of the chemical literature reveals a lack of reported enantioselective methods for the synthesis of this compound. The development of catalytic asymmetric methodologies to control the stereochemistry of the spirocenter in this scaffold remains an open area for future research. Such studies would be crucial for the preparation of enantiomerically pure samples to investigate their differential biological activities.

Metal-Catalyzed Cyclization Processes

Metal-catalyzed reactions offer powerful and efficient pathways for the construction of complex molecular architectures like the azaspiro[4.5]decane core. Gold catalysts, in particular, have been effectively employed in the spirocyclization of diyne esters to generate these frameworks. researchgate.netrsc.org

A notable strategy involves the gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters. rsc.org This process is proposed to proceed through a sophisticated cascade mechanism. For substrates with an internal alkyne substituent, the reaction pathway includes a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization. The sequence continues with a 6-endo-dig cyclization and a final 1,5-acyl migration to yield the azaspiro[4.5]decadienone derivative. rsc.org This method highlights the utility of gold catalysis in orchestrating multiple bond-forming events in a single, controlled operation to build the spirocyclic system.

Table 1: Gold-Catalyzed Spirocyclization Pathway

Reaction StepDescriptionCatalyst System
Initial Migration1,2- or 1,3-Acyloxy MigrationGold(I) Catalyst
First CyclizationNazarov Cyclization
Second Cyclization (Spiro-forming)6-endo-dig Cyclization
Final Rearrangement1,5-Acyl Migration

Optimization of Synthetic Routes

The optimization of synthetic pathways is crucial for transitioning a laboratory-scale procedure to a practical and viable method. Key goals include maximizing yield, minimizing cost, and improving the environmental footprint of the chemical process.

Similarly, straightforward syntheses for racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed based on the Michael addition of pipecolate-derived enolates to nitro alkenes, achieving high yields over three to five steps. researchgate.net

Table 2: Example of a Cost-Effective, High-Yield Synthesis for a Related Spiro-Hydantoin

StepReactantsConditionsYieldKey Feature
14-Phenylcyclohexanone, KCN, (NH4)2CO3EtOH/H2O, 60 °C70%Formation of spiro-hydantoin core
2Product from Step 1, Methylamine HClH2O, 45 °C93%Intermediate used without purification
3Product from Step 2, NaH, DMF0 °C to rt-Final methylation step
Overall --60% No intermediate purification required
Data adapted from reference mdpi.com.

Green chemistry principles aim to reduce the environmental impact of chemical processes. This is achieved through methods such as using alternative energy sources to reduce reaction times and temperatures, and employing environmentally benign solvents or reaction conditions.

Microwave-assisted organic synthesis has become a powerful tool for accelerating the synthesis of complex heterocyclic compounds. nih.govdpkmr.edu.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. mdpi.com This technique has been successfully applied to multicomponent reactions for synthesizing various spiro heterocycles. nih.gov For instance, the synthesis of 7-substituted-5-phenyl-1,3-dihydro-thieno[2,3-e] nih.govmdpi.comdiazepin-2-one derivatives has been efficiently performed using microwave irradiation at 80-90 °C for 50-60 minutes, demonstrating a significant acceleration compared to conventional heating methods. dpkmr.edu.in

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Related Heterocycle

MethodTemperatureTimeYield
Conventional Stirring90 °C75 min82%
Ultrasonic Irradiation (35 kHz)Room Temperature10 min95%
Data adapted from a representative synthesis of a 1,4-diazepine derivative mdpi.com.

Conducting reactions at room temperature is a cornerstone of green synthesis, as it minimizes energy consumption associated with heating. Several methodologies have been developed to allow for the construction of complex heterocycles under ambient conditions. A notable example is the T3P (propane phosphonic acid anhydride)-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid to prepare pyridothiazinones. This reaction proceeds smoothly at room temperature, yielding moderate to good yields without the need for specialized equipment or anhydrous solvents. mdpi.com This contrasts with other methods for similar scaffolds that require high temperatures under microwave or ultrasonic conditions. mdpi.com The development of efficient synthetic protocols that operate at room temperature, such as the one-pot green synthesis of novel spiro-carboxamide derivatives in ethanol, which can achieve yields up to 90%, represents a significant advancement in sustainable chemistry. nih.gov

Green Chemistry Approaches to Synthesis

Derivatization and Functionalization Strategies

The strategic modification of the this compound scaffold is crucial for exploring its structure-activity relationship (SAR) and for optimizing its pharmacological profile. Advanced methodologies in organic synthesis offer a versatile toolbox for achieving this, enabling the introduction of a wide array of functional groups and the modulation of the compound's physicochemical properties.

Alkylation and substitution reactions are fundamental strategies for modifying the spirocyclic core of this compound. These reactions can be directed towards the nitrogen atoms of the diazine ring or the carbon atoms of the cyclohexane ring, offering multiple avenues for structural diversification.

One common approach involves the N-alkylation of the diazine ring. For instance, in related spirohydantoin systems like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the introduction of substituents at the nitrogen positions is a well-established method for derivatization. mdpi.com The reactivity of the nitrogen atoms in the 1,4-diazaspiro[4.5]dec-3-en-2-one core can be selectively targeted. The N-1 position, being part of an amide functionality, and the N-4 position, an amine, will exhibit different nucleophilicities, allowing for regioselective alkylation under controlled reaction conditions.

Substitution reactions on the cyclohexyl moiety of the spirocyclic framework provide another layer of structural modification. These reactions can introduce various substituents, thereby influencing the lipophilicity and conformational flexibility of the molecule. The specific positions on the cyclohexane ring can be targeted through various synthetic strategies, potentially involving the use of directing groups or the conversion of existing functional groups.

Table 1: Potential Alkylation and Substitution Reactions

Reaction Type Reagents and Conditions Potential Products
N-Alkylation Alkyl halides (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) N-alkylated derivatives
N-Arylation Aryl halides, Palladium catalyst, Base N-arylated derivatives

The introduction of diverse functional groups onto the this compound scaffold is essential for creating a library of analogs with a broad range of biological activities. Methodologies such as "scaffold hopping" and "bioisosteric replacement" are powerful strategies in this context. nih.govmdpi.comunica.itmdpi.comnih.gov

Scaffold hopping involves the replacement of the core structure with a different but functionally equivalent scaffold to explore new chemical space and potentially discover compounds with improved properties. nih.govmdpi.comunica.itmdpi.comnih.gov For the this compound core, this could involve replacing the cyclohexane ring with other carbocyclic or heterocyclic systems.

Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic parameters. For example, the phenyl group at the 3-position could be replaced with other aromatic or heteroaromatic rings. Similarly, the carbonyl group of the lactam could be replaced with a thiocarbonyl or other bioisosteric equivalents.

Table 2: Strategies for Scaffold Diversification

Strategy Description Example Application
Scaffold Hopping Replacement of the core spirocyclic system with a different scaffold. Replacing the cyclohexane ring with a cyclopentane (B165970) or piperidine (B6355638) ring.
Bioisosteric Replacement Substitution of functional groups with bioisosteres. Replacing the phenyl group with a pyridine (B92270) or thiophene (B33073) ring.

Regioselectivity is a critical aspect of the functionalization of complex molecules like this compound, which possesses multiple reactive sites. Achieving regioselective transformations ensures the synthesis of specific isomers and avoids the formation of complex product mixtures.

One advanced approach to achieve regioselectivity is through the use of enzymatic catalysis. mdpi.com Enzymes, with their highly specific active sites, can catalyze reactions at a particular position in a molecule, even in the presence of other similar functional groups. For instance, hydrolases could be employed for the regioselective hydrolysis of ester or amide derivatives, while oxidoreductases could be used for site-specific oxidation or reduction. While specific enzymatic reactions for this compound have not been extensively reported, the principles of biocatalysis offer a promising avenue for its selective functionalization.

Another strategy involves the use of protecting groups to block certain reactive sites while allowing others to react. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal. By carefully orchestrating the protection and deprotection steps, specific functionalization of the diazaspiro scaffold can be achieved.

Table 3: Approaches for Regioselective Functionalization

Approach Mechanism Potential Application
Enzymatic Catalysis Enzyme's active site directs the reaction to a specific position. Regioselective hydroxylation of the cyclohexane ring.
Protecting Group Strategy Temporarily blocking a reactive site to allow reaction at another. Selective N-alkylation of the diazine ring.

Reactivity and Chemical Transformations of the 3 Phenyl 1,4 Diazaspiro 4.5 Dec 3 En 2 One Core

Electrophilic and Nucleophilic Reactivity

The electronic characteristics of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one impart a dual reactivity profile. The presence of electron-withdrawing groups, such as the carbonyl and the imine, creates electrophilic centers susceptible to nucleophilic attack. Conversely, the nitrogen heteroatoms, with their lone pairs of electrons, can exhibit nucleophilic character under certain conditions.

Investigations into Carbonyl Group Reactivity

The carbonyl group at the C2 position is a key electrophilic site. As part of a lactam (cyclic amide), its reactivity is somewhat attenuated compared to a ketone due to resonance donation from the adjacent N1 nitrogen atom. Nevertheless, it remains susceptible to attack by strong nucleophiles.

Key reactions involving the carbonyl group include:

Reduction: The carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would also likely reduce the C=N double bond, leading to the saturated 1,4-diazaspiro[4.5]decane system.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed. This ring-opening reaction would break the heterocyclic ring to yield an amino acid derivative, specifically 1-amino-1-(phenyl(carboxymethylamino)methyl)cyclohexane.

Organometallic Addition: Reagents such as Grignards or organolithiums could potentially add to the carbonyl carbon. However, this reaction can be complex, with competing deprotonation at N1 or conjugate addition at the C4 position.

Reaction TypeReagent/ConditionsExpected ProductNotes
ReductionLithium aluminum hydride (LiAlH₄)3-Phenyl-1,4-diazaspiro[4.5]decaneComplete reduction of both carbonyl and imine functionalities.
Hydrolysis (Acidic)H₃O⁺, heat1-((1-aminocyclohexyl)(phenyl)methylamino)acetic acidRing-opening of the lactam.
Organometallic AdditionR-MgBr or R-LiTertiary alcohol or complex mixturePotential for competing side reactions.

Reactions at Nitrogen Heteroatoms

The two nitrogen atoms in the diazaspiro core exhibit distinct reactivity. The N1 atom is part of an amide linkage, rendering its lone pair less available and generally non-nucleophilic. However, the N-H proton is weakly acidic and can be removed by a strong base (like sodium hydride), generating an amide anion. This anion is a potent nucleophile and can react with electrophiles such as alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively.

The N4 nitrogen is part of a conjugated imine system. It is less basic than a typical amine but can be protonated under acidic conditions. Its direct reaction as a nucleophile is less common, but it plays a crucial role in directing the reactivity of the conjugated system. The synthesis of related N-1 monosubstituted spiro carbocyclic hydantoins often involves the deprotonation of the N-1 position followed by reaction with an electrophile. mdpi.com

Nitrogen AtomReaction TypeReagent/ConditionsExpected Product
N1N-Alkylation1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)1-Alkyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one
N1N-Acylation1. Strong base (e.g., NaH) 2. Acyl chloride (RCOCl)1-Acyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one
N4ProtonationStrong acid (e.g., HCl)Iminium salt

Ring-Opening and Rearrangement Pathways

The strained nature of the spirocyclic system, combined with the presence of unsaturation and heteroatoms, provides pathways for various ring-opening and rearrangement reactions, often triggered by thermal, photochemical, or oxidative stimuli.

β-Fragmentation Mechanisms

β-fragmentation is a characteristic reaction of systems with a heteroatom located beta to a leaving group or a radical center. In the context of this compound, such fragmentation could be initiated under mass spectrometry conditions. Following ionization, cleavage of the bond between the spiro carbon and an adjacent carbon of the cyclohexane (B81311) ring could occur. The positive charge on a nitrogen atom could then drive the cleavage of the C-C bond beta to it, leading to the fragmentation of the cyclohexane ring and the formation of a stable vinyl- or iminium-containing ion. aip.org This type of fragmentation is a key diagnostic tool in the mass spectrometric analysis of spirocyclic compounds. aip.org

Oxidative Ring Transformations

The C3=N4 double bond within the heterocyclic ring is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃), followed by a reductive workup, could cleave this bond to yield a diketone derivative after hydrolysis. Permanganate or osmium tetroxide could lead to dihydroxylation across the double bond, forming a diol intermediate that could undergo further transformations. Such oxidative processes have been observed in the transformation of other furan-containing systems, highlighting the reactivity of double bonds within heterocyclic cores. nih.gov

Interconversion with Related Spirocyclic Systems

The this compound scaffold can be considered a precursor for the synthesis of other, more saturated or functionally modified spirocyclic systems. The chemical transformations described previously, such as reduction, can lead to the formation of related spirocycles.

For instance, catalytic hydrogenation (e.g., using H₂/Pd-C) would likely reduce the C3=N4 double bond selectively to afford 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one. As mentioned, a more powerful reducing agent like LiAlH₄ would yield the fully saturated 3-Phenyl-1,4-diazaspiro[4.5]decane. These transformations convert the unsaturated spiro-lactam into related saturated spiro-diamines or spiro-amides, which are themselves valuable scaffolds in medicinal chemistry, with some derivatives showing anticonvulsant activity. researchgate.net

Furthermore, ring-opening of the lactam followed by intramolecular cyclization under different conditions could potentially lead to rearrangements and the formation of alternative heterocyclic systems fused to the cyclohexane ring, expanding the structural diversity accessible from this core.

Starting MaterialTransformationReagent/ConditionsResulting Spirocyclic System
This compoundConjugate ReductionCatalytic Hydrogenation (H₂/Pd-C)3-Phenyl-1,4-diazaspiro[4.5]decan-2-one
This compoundFull ReductionLiAlH₄3-Phenyl-1,4-diazaspiro[4.5]decane

Analogous Diazaspiro[4.4]nonene and Diazaspiro[5.5]undecane Derivatives

The reactivity of diazaspiro compounds is significantly impacted by the size of the carbocyclic ring fused at the spiro center. Comparing the diazaspiro[4.5]decane core with its lower and higher homologues, the diazaspiro[4.4]nonanes and diazaspiro[5.5]undecanes, reveals key differences in their synthesis and chemical transformations.

Diazaspiro[4.4]nonane Derivatives: These compounds, featuring a five-membered carbocyclic ring, have been synthesized through various methodologies, including domino radical bicyclization. nih.gov The synthesis of 1-azaspiro[4.4]nonane derivatives can be achieved through a process involving the formation and capture of alkoxyaminyl radicals. nih.gov Another approach involves phosphine-catalyzed [3+2] cycloadditions to create 2-azaspiro[4.4]nonan-1-ones. researchgate.net The inherent strain of the five-membered ring can influence the stability and subsequent reactivity of these compounds. For instance, N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane-1,3-diones have been synthesized and evaluated for their biological activities, indicating that the core structure is amenable to derivatization at the nitrogen atom. researchgate.net

Table 1: Comparison of Analogous Diazaspiro Derivatives

Feature Diazaspiro[4.4]nonane Derivatives Diazaspiro[5.5]undecane Derivatives
Carbocyclic Ring Size 5-membered 6-membered
Representative Synthesis Domino radical bicyclization nih.gov Multi-component reactions researchgate.net
Key Structural Features Often derivatized at the nitrogen of the succinimide (B58015) ring researchgate.net Frequently includes a carbonyl at C2 and fused arene rings nih.gov
Relative Strain Higher Lower

Structural Modifications Affecting Reactivity

Substitution on the Phenyl Ring: The electronic nature of substituents on the phenyl group at the 3-position can modulate the reactivity of the enamine-like double bond within the diazepine (B8756704) ring. Electron-withdrawing groups may render the double bond more susceptible to nucleophilic attack, while electron-donating groups could enhance its reactivity towards electrophiles.

Modifications at the Nitrogen Atoms: The nitrogen atoms of the diazaspiro core are key sites for structural modification. In related diazaspiro[4.5]decane systems, substitution at the imide nitrogen has been shown to significantly influence biological activity. researchgate.net For example, N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-diones displayed different activity profiles compared to their N-phenyl counterparts, suggesting that the nature of the substituent at this position directly impacts the molecule's interactions. researchgate.net Alkylation or acylation of the nitrogen atoms can alter the molecule's lipophilicity and hydrogen-bonding capabilities, which in turn affects its chemical properties. researchgate.net

Introduction of Fused Rings: Fusing aromatic or heteroaromatic rings to the diazaspiro core is a common strategy to create more complex and rigid structures. For example, benzene-fused 1,9-diazaspiro[5.5]undecanes have been synthesized and studied. nih.gov Such modifications can significantly alter the electronic distribution and steric hindrance of the parent molecule, leading to different chemical reactivity and biological targets.

Table 2: Impact of Structural Modifications on Diazaspiro Cores

Modification Site of Modification Potential Effect on Reactivity Reference Example
Aryl Substitution Phenyl ring at C3 Alters electronic properties of the C=C double bond N/A
N-Substitution Imide/amide nitrogen Influences biological activity and physicochemical properties N-benzyl vs. N-phenyl-2-azaspiro[4.5]decane-1,3-diones researchgate.net
Ring Size Variation Spiro-fused carbocycle Affects ring strain, conformation, and biological activity Comparison of azaspiro[4.4]nonane, [4.5]decane, and larger rings researchgate.net
Ring Fusion Diazaspiro core Increases rigidity and alters electronic distribution Benzene-fused 1,9-diazaspiro[5.5]undecanes nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformation Analysis

Theoretical studies are crucial for understanding the intrinsic properties of a molecule, such as its stability, electronic charge distribution, and preferred three-dimensional shape.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one, DFT calculations have been employed to optimize its molecular geometry and calculate molecular orbital energies. One study reports performing these calculations at the B3LYP/def2-TZVP level of theory in a solvent model (CH3CN) using Gaussian 09 software. rsc.org This level of theory is a common and reliable approach for obtaining accurate predictions of molecular geometries and electronic properties for organic compounds. The optimization of the geometry seeks to find the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

There is no specific information available in the surveyed literature regarding Molecular Dynamics (MD) simulations performed on this compound. MD simulations are typically used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the different shapes it can adopt in a solution, which can be critical for understanding its interactions with biological targets.

Quantum Chemical Parameters (e.g., HOMO-LUMO Energy Gaps)

Quantum chemical parameters derived from electronic structure calculations help in describing the global reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability.

While a study confirms that molecular orbital energies for this compound have been calculated, the specific energy values for the HOMO, LUMO, and the resulting energy gap are not provided in the available literature. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation.

ParameterDescriptionData for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Calculation performed rsc.org; specific value not published.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Calculation performed rsc.org; specific value not published.
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.Calculation performed rsc.org; specific value not published.

Note: The data for this table is currently unavailable in published literature.

Mechanistic Insights from Computational Models

Computational models are instrumental in mapping out the pathways of chemical reactions, helping to understand how reactants are converted into products.

Elucidation of Reaction Mechanisms via Theoretical Studies

No theoretical studies dedicated to elucidating the reaction mechanisms involving this compound as a primary reactant or to detail its formation pathway from a computational standpoint were found in the literature. Such studies would typically involve calculating the energies of transition states and intermediates to determine the most favorable reaction pathways.

Prediction of Reactivity and Selectivity

The prediction of a molecule's reactivity and the selectivity of its reactions (chemo-, regio-, and stereoselectivity) can be achieved through computational analysis of its electronic and steric properties. For this compound, no specific computational studies aimed at predicting its reactivity patterns or selectivity in chemical reactions have been published. Such analyses often rely on mapping the molecular electrostatic potential (MEP) or analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO) to identify sites susceptible to nucleophilic or electrophilic attack.

Structure-Activity Relationship (SAR) at a Mechanistic Level

The exploration of the structure-activity relationship (SAR) of this compound and its analogs at a mechanistic level has been significantly advanced through theoretical and computational chemistry. These in silico approaches provide profound insights into how the specific structural attributes of these molecules govern their interactions with biological targets. By dissecting the molecule into its core components—the spirocyclic system, the phenyl substituent, and the lactam moiety—researchers can computationally model and predict the impact of structural modifications on biological activity.

Computational Probing of Structural Features Influencing Biological Interactions

Computational investigations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic and geometric properties of diazaspiro compounds that influence their biological interactions. For analogous spirocyclic systems, DFT calculations at levels such as B3LYP/6-31(d) have been employed to determine molecular geometries and electronic descriptors. nih.gov These studies reveal that factors like total energy, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO) are critical in defining the reactivity and interaction potential of these molecules. nih.gov

For a series of related 4-phenyl-acyl-substituted 1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives, quantitative structure-activity relationship (QSAR) studies have demonstrated a strong correlation (r > 0.8) between insecticidal activity and various quantum-chemical and physicochemical parameters. nih.gov This underscores the importance of the electronic properties of the phenyl ring and the acyl substituent in modulating biological efficacy. The nature and position of substituents on the phenyl ring can significantly alter the charge distribution across the molecule, thereby influencing its ability to interact with receptor sites through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Furthermore, the conformational flexibility of the spirocyclic core is a key determinant of biological activity. The spiro linkage imparts a three-dimensional structure that can be crucial for fitting into specific binding pockets of target proteins. Computational studies on related diazaspiroalkanes have highlighted that replacing a simple piperazine (B1678402) moiety with a more rigid diazaspiroalkane can lead to a decrease in binding affinity for certain receptors, such as the σ2 receptor, while increasing affinity for others like the σ1 receptor. mdpi.com This suggests that the rigidity and specific geometry of the spirocyclic system are finely tuned to the topology of the target binding site.

Table 1: Key Structural Features and Their Influence on Biological Interactions

Structural FeatureInfluence on Biological InteractionComputational MethodReference
Phenyl Ring SubstituentsAlters charge distribution and electronic properties, impacting receptor binding affinity.DFT, QSAR nih.gov
Spirocyclic CoreProvides a rigid three-dimensional scaffold crucial for binding pocket complementarity.Conformational Analysis mdpi.com
Lactam MoietyCan participate in hydrogen bonding with target protein residues.Molecular Docking mdpi.com

Molecular Docking Studies for Target Binding Mechanisms

Molecular docking simulations have been a pivotal tool in visualizing and understanding the binding mechanisms of diazaspiro compounds with their putative biological targets. Although specific docking studies on this compound are not extensively reported, research on analogous compounds provides valuable insights into potential binding modes.

For instance, in the development of σ2 receptor ligands, docking studies of diazaspiro cores revealed the significance of hydrogen bond interactions with specific amino acid residues, such as ASP29, and π-stacking interactions with residues like TYR150. mdpi.com The protonated nitrogen within the diazaspiro system often forms a salt bridge with acidic residues in the binding pocket, anchoring the ligand. The estimated binding energies for a series of these compounds ranged from -9.65 to -10.97 kcal/mol, with the distance between the protonated nitrogen and ASP29 being a critical parameter for binding affinity. mdpi.com

In another study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potential chitin (B13524) synthase (CHS) inhibitors, molecular docking was used to predict the binding interactions within the active site of the enzyme. nih.gov These studies help in identifying key pharmacophoric features and the spatial arrangement of functional groups required for effective inhibition. The phenyl group, for example, can engage in hydrophobic interactions or π-π stacking with aromatic residues in the binding site, while the carbonyl oxygen of the lactam can act as a hydrogen bond acceptor.

The predictive power of molecular docking is further enhanced when combined with other computational techniques like molecular dynamics (MD) simulations, which can provide a more dynamic picture of the ligand-receptor complex and help in refining the binding poses and estimating binding free energies more accurately.

Table 2: Summary of Molecular Docking Findings for Analogous Diazaspiro Compounds

Analogous Compound SeriesTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Diazaspiroalkane σ2R Ligandsσ2 Receptor/TMEM97ASP29, TYR150-9.65 to -10.97 mdpi.com
2,8-diazaspiro[4.5]decan-1-one DerivativesChitin Synthase (CHS)Not specifiedNot specified nih.gov

These computational approaches are indispensable in modern drug discovery, enabling the rational design of more potent and selective analogs of this compound by providing a detailed mechanistic understanding of their structure-activity relationships.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are the cornerstones of molecular characterization, offering a direct census of the hydrogen and carbon atoms within a molecule and providing initial insights into its structural framework.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one provides a definitive map of the proton environments. In a study utilizing a 400 MHz spectrometer with dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, the spectrum revealed distinct signals corresponding to each unique proton in the structure. rsc.org The amide proton (N-H) gives rise to a singlet at δ 10.21 ppm. The protons of the phenyl group appear as a multiplet between δ 7.46 and 7.57 ppm for three protons, and a doublet at δ 8.32 ppm (J = 7.1 Hz) for the two ortho protons. rsc.org The spirocyclic cyclohexane (B81311) ring protons are observed as a series of multiplets in the upfield region, from δ 1.43 to 1.82 ppm. rsc.org

Another analysis in deuterated chloroform (B151607) (CDCl₃) at 500 MHz showed the two ortho protons of the phenyl group as a multiplet between δ 8.40 and 8.42 ppm, with a broad singlet for the amide proton observed at δ 8.16 ppm.

Carbon-13 (¹³C) NMR Spectroscopy:

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic). The complete proton-decoupled ¹³C NMR spectrum, recorded at 101 MHz in DMSO-d₆, confirms the presence of all 14 carbon atoms of the molecule. rsc.org The spectrum shows characteristic peaks for the carbonyl carbon (C=O) at δ 164.2 ppm and the imine carbon (C=N) at δ 160.2 ppm. rsc.org The spiro carbon atom is observed at δ 81.8 ppm. rsc.org Aromatic carbons of the phenyl ring resonate between δ 127.8 and 131.3 ppm. rsc.org The aliphatic carbons of the cyclohexane ring appear at δ 36.6, 24.6, and 22.5 ppm. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts Below is a summary of the reported NMR data for this compound.

NucleusSolventFrequency (MHz)Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)AssignmentReference
¹HDMSO-d₆40010.21sN-H rsc.org
¹HDMSO-d₆4008.32d, J = 7.1Phenyl (ortho) rsc.org
¹HDMSO-d₆4007.57-7.46mPhenyl (meta, para) rsc.org
¹HDMSO-d₆4001.82-1.71mCyclohexane rsc.org
¹HDMSO-d₆4001.69-1.60mCyclohexane rsc.org
¹HDMSO-d₆4001.56-1.43mCyclohexane rsc.org
¹³CDMSO-d₆101164.2-C=O rsc.org
¹³CDMSO-d₆101160.2-C=N rsc.org
¹³CDMSO-d₆101131.3-Phenyl (ipso) rsc.org
¹³CDMSO-d₆101130.9-Phenyl (para) rsc.org
¹³CDMSO-d₆101128.4-Phenyl (meta) rsc.org
¹³CDMSO-d₆101127.8-Phenyl (ortho) rsc.org
¹³CDMSO-d₆10181.8-Spiro Carbon rsc.org
¹³CDMSO-d₆10136.6-Cyclohexane rsc.org
¹³CDMSO-d₆10124.6-Cyclohexane rsc.org
¹³CDMSO-d₆10122.5-Cyclohexane rsc.org

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Analysis

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within a spin system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different spin systems and identifying quaternary carbons.

Detailed 2D NMR (COSY, HSQC, HMBC) analyses for this compound have not been reported in the reviewed scientific literature. Such studies would be invaluable for the definitive assignment of all proton and carbon signals, particularly for the diastereotopic protons within the cyclohexane ring.

DEPT Spectroscopy for Carbon Multiplicity Determination

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. DEPT-135 experiments, for example, show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks; quaternary carbons are absent.

Specific DEPT spectroscopic data for this compound is not available in the current body of scientific literature. This analysis would serve as a powerful confirmation of the ¹³C assignments derived from broadband-decoupled spectra.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electronic transitions, respectively, providing complementary information to NMR for a full structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. It is an effective method for identifying the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H bond, the carbonyl group (C=O), the imine group (C=N), and the aromatic C-H and C=C bonds.

While the synthesis of this compound has been reported, specific IR absorption data (in cm⁻¹) has not been included in the characterization details of the available scientific publications. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum reveals the wavelengths at which the molecule absorbs light, which can be correlated with its electronic structure. The phenyl ring and the conjugated imine-carbonyl system in this compound are expected to give rise to characteristic UV-Vis absorption bands.

Although researchers have noted the use of UV-Vis spectroscopy in studies involving this compound, the specific absorption maxima (λₘₐₓ) have not been reported. rsc.org

Mass Spectrometry and Chromatographic Methods

Mass spectrometry and chromatography are cornerstone techniques for the verification of the chemical identity and the assessment of the purity of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₇H₁₈N₂O, the theoretical exact mass can be calculated. africanjournalofbiomedicalresearch.combarbatti.org HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

The experimentally determined exact mass is then compared to the calculated mass. A minimal difference, usually in the range of parts per million (ppm), provides strong evidence for the correct elemental composition, thereby confirming the compound's identity. For a related compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, HRMS analysis yielded an observed m/z that was extremely close to the calculated value, validating its structure. mvascientificconsultants.com A similar level of accuracy would be expected for this compound.

ParameterValue
Molecular FormulaC₁₇H₁₈N₂O
Calculated Monoisotopic Mass266.14191 Da
Expected Ion (ESI+)[M+H]⁺
Expected m/z267.14919
Typical Mass Accuracy< 5 ppm

Chromatographic techniques are fundamental for determining the purity of this compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. researchgate.net A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a packed column (the stationary phase) propelled by a liquid solvent (the mobile phase). Different components in the sample interact differently with the stationary phase, causing them to elute at different times (retention times). The purity is determined by the area percentage of the main peak in the resulting chromatogram. For a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, HPLC was used to confirm purity, with a specific derivative showing a retention time (t_R) of 14.82 minutes under defined conditions. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures than traditional HPLC. mdpi.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. researchgate.netnih.govresearchgate.net The transition from HPLC to UPLC can decrease analysis time by over 70% while maintaining or improving chromatographic resolution, thereby increasing sample throughput threefold. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hyphenated technique not only separates the components of a mixture but also provides mass information for each separated peak, allowing for the confident identification of the main compound and any impurities.

TechniqueTypical ColumnParticle SizeAdvantage
HPLCC18, Phenyl-Hexyl3.5 - 5 µmRobust, widely available for purity analysis.
UPLCC18, BEH Shield RP18&lt; 2 µmHigher speed, resolution, and sensitivity. mdpi.com
LC-MSCompatible with HPLC/UPLC columnsVariableProvides both separation and mass identification.

Solid-State Structural Analysis

The arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical properties.

While specific crystallographic data for the title compound is not available, analysis of structurally similar spiro compounds, such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, provides insight into the type of data obtained. nih.gov Such studies reveal the crystal system, space group, and unit cell dimensions, which define the crystal's structure.

Crystallographic ParameterExample Data (Analogous Spiro Compound nih.gov)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2554
b (Å)14.605
c (Å)16.265
β (°)95.97
Volume (ų)1477.9

Surface Analysis Techniques

Understanding the surface characteristics of a compound is important, particularly in the context of material science and formulation development.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid material at high magnification. researchgate.net An electron beam is scanned across the surface of a sample of this compound, and the resulting signals from the electron-sample interactions are used to generate an image.

SEM analysis provides valuable information about the compound's physical form, such as particle size, shape, and surface texture. mvascientificconsultants.com It can readily distinguish between crystalline and amorphous states and reveal whether particles exist individually or as aggregates. africanjournalofbiomedicalresearch.com This morphological information is crucial for understanding the material's bulk properties, such as flowability and dissolution rate, which are key considerations in pharmaceutical and material science applications. nih.gov

Academic Research Applications and Mechanistic Biological Exploration

Role as Synthetic Building Blocks and Intermediates

The rigid, three-dimensional architecture of the diazaspiro[4.5]decane core makes it a valuable building block in organic synthesis. Its inherent structural features can be exploited to construct more elaborate molecular frameworks, including complex heterocyclic systems and scaffolds for natural product synthesis.

Precursors for Complex Heterocyclic Compounds

The diazaspiro[4.5]decane skeleton is a foundational element for the synthesis of a variety of more complex heterocyclic structures. The functional groups within the scaffold, such as the amide and secondary amine moieties, provide reactive handles for further chemical transformations.

For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been achieved through a straightforward three-step process, highlighting the accessibility of this class of compounds for further derivatization. mdpi.com This method provides a pathway to N-1 monosubstituted spiro hydantoins, which are considered privileged scaffolds in pharmacology. mdpi.com

Furthermore, related diazaspiro[4.5]decane-dithione derivatives serve as precursors for highly complex fused heterocyclic systems. Through a series of reactions starting with 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione, chemists have constructed an intricate molecule incorporating spiro-fused benzodiazepine (B76468) and indoline (B122111) rings. mdpi.com This demonstrates the utility of the spiro core in generating novel, multi-ring systems with potential applications in materials science and medicinal chemistry. The synthesis proceeds through intermediates that underscore the reactivity of the core structure, allowing for the attachment of diverse chemical moieties. mdpi.com

The versatility of spirocyclic scaffolds is also evident in multicomponent reactions. Isocyanide-based multicomponent reactions have been employed to efficiently synthesize intricate spiro architectures, such as 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, showcasing a modern approach to building complex molecular diversity from simpler precursors. nih.gov

Mechanistic Investigations of Biological Activity

Derivatives of the diazaspiro[4.5]decane scaffold have shown a range of biological activities, prompting investigations into their mechanisms of action at the molecular level. These studies focus on identifying specific protein targets, such as enzymes and receptors, and elucidating the binding interactions that underpin their pharmacological effects.

Exploration of Molecular Targets and Binding Modes

While direct evidence for the inhibition of cyclooxygenase (COX) enzymes by 3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one is not extensively documented, structurally related non-spiro heterocyclic compounds containing a 3-phenyl-quinazolin-4-one core have been investigated as COX-2 inhibitors. mdpi.comresearchgate.netnih.gov These studies suggest that the phenyl group and the heterocyclic system can interact with the active site of the COX-2 enzyme.

More definitive research has been conducted on the inhibition of the enzyme N6-methyladenosine (m6A) methyltransferase, specifically the METTL3/METTL14 complex. This enzyme is a key player in RNA modification and has emerged as a therapeutic target in oncology. Potent and selective inhibitors of METTL3 have been developed based on triazaspiro scaffolds, which are close structural analogs of the diazaspiro[4.5]decane core. nih.govacs.org

A medicinal chemistry campaign starting from an initial hit compound led to the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives with significantly improved potency. nih.govacs.org The lead compound from this series, UZH2, demonstrated a 1400-fold improvement in potency, with an IC₅₀ of 5 nM. nih.govacs.org Crystallography-based optimization was key to achieving this high affinity, and the resulting compounds showed target engagement in acute myeloid leukemia and prostate cancer cell lines. nih.govacs.org

Table 1: METTL3 Inhibitory Activity of Triazaspiro Derivatives

CompoundScaffoldIC₅₀ (μM)Ligand Efficiency (LE)
1Initial Hit5.00.23
5Optimized Derivative0.79-
UZH2 (22)Lead Compound0.005-

Data sourced from the Journal of Medicinal Chemistry. nih.govacs.org

Derivatives of the triazaspiro[4.5]decane scaffold have been identified as potent modulators of G-protein coupled receptors (GPCRs), particularly opioid receptors. A high-throughput screen identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the delta-opioid receptor (DOR). nih.govresearchgate.net These compounds bind to the DOR with submicromolar affinity and act as agonists in functional assays. nih.gov

Further studies have explored 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as modulators for mu, delta, and kappa opioid receptors, as well as the opioid receptor like-1 (ORL-1). nih.govresearchgate.net Strategic substitutions on the biarylalkyl portion of these molecules led to enhanced affinity for the mu-opioid receptor. nih.gov

The binding affinities of these compounds highlight the potential for developing selective receptor modulators from this chemical class.

Table 2: Opioid Receptor Binding Affinity of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Compound 1)

ReceptorBinding Affinity (Kᵢ, nM)
Delta Opioid Receptor (DOR)320 ± 40
Mu Opioid Receptor (MOR)>10,000

Data sourced from the Journal of Pharmacology and Experimental Therapeutics. nih.gov

In addition to opioid receptors, related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated for their effects on adrenergic receptors. Certain compounds in this series were found to act as alpha-adrenergic blockers, demonstrating antihypertensive activity. nih.gov This indicates that the diazaspiro[4.5]decane scaffold can be tailored to interact with a variety of receptor systems, broadening its therapeutic potential.

Interference with Protein-Protein Interactions

The inhibition of protein-protein interactions (PPIs) represents a challenging yet highly valuable frontier in drug discovery. rsc.org The large, often shallow and featureless interfaces between proteins make them difficult to target with traditional small molecules. Spirocyclic scaffolds, such as the one found in this compound, are particularly well-suited to address this challenge. Their inherent three-dimensionality allows for the precise projection of substituents into distinct regions of space, mimicking the secondary structures like α-helices or β-sheets that often mediate PPIs. rsc.orgrsc.org

Research into related spirohydantoin compounds has demonstrated their efficacy as potent inhibitors of PPIs. For example, certain spirohydantoins have been developed as inhibitors of the interaction between the histone acetyltransferases p300 and CREB-binding protein (CBP), which are implicated in cancer. nih.govnih.gov Similarly, dispiro-indolinone derivatives, which share the core principle of a spirocyclic scaffold, have been investigated as inhibitors of the critical p53–MDM2 interaction, a key target in oncology. mdpi.com These examples underscore the potential of the diazaspiro[4.5]decane core to serve as a template for the discovery of novel PPI inhibitors.

Spirocyclic Compound ClassProtein-Protein Interaction TargetReported Activity (IC50)Reference
Spiro-oxindolesp53-MDM20.44 nM (Ki for MI-888) mdpi.com
Spirohydantoinsp300/CBPPotent inhibition reported nih.govnih.gov
Dispiro-indolinonesp53-MDM2Activities in the low micromolar range reported mdpi.com

Cellular Pathway Interrogation (e.g., GABAergic System Modulation)

The γ-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is the principal inhibitory neurotransmitter system in the central nervous system and a target for numerous therapeutic agents, including benzodiazepines. nih.govmdpi.com The structural complexity of diazaspiro compounds makes them suitable candidates for interrogating such complex signaling pathways.

Studies on 3,9-diazaspiro[5.5]undecane derivatives, close structural relatives of the diazaspiro[4.5]decane series, have identified potent and competitive GABA-A receptor antagonists. nih.gov These investigations revealed that the spirocyclic benzamide (B126) structure was a crucial determinant for binding affinity and selectivity for specific GABA-A receptor subtypes. nih.gov Furthermore, other related N-phenyl and N-benzyl-2-azaspiro[4.5]decane-1,3-diones have been synthesized and evaluated for anticonvulsant activity, demonstrating the potential of this scaffold to modulate CNS pathways. researchgate.netresearchgate.net This research strongly suggests that this compound could be a valuable tool for probing the GABAergic system and may serve as a lead structure for developing novel neuromodulatory agents.

Compound ClassBiological TargetKey FindingReference
3,9-Diazaspiro[5.5]undecane-based antagonistsGABA-A ReceptorIdentified potent antagonists with high-nanomolar binding affinity (Ki = 180 nM for analog 1e). nih.gov
N-Benzyl-2-azaspiro[4.5]decane-1,3-dionesCNS (Anticonvulsant screens)Showed significant anticonvulsant activity in maximal electroshock (MES) tests. researchgate.net

Antioxidant Activity Studies at a Molecular Level

Oxidative stress is implicated in the pathology of numerous diseases, making the development of novel antioxidants a significant area of research. Spirocyclic compounds have emerged as a promising class of antioxidants. nih.gov The structural features of this compound, specifically the presence of a lactam (a cyclic amide), suggest it may possess antioxidant properties. This is because lactams are structurally analogous to lactones, a functional group present in the well-known antioxidant ascorbic acid (vitamin C). nih.gov

Research on a variety of spiro compounds has confirmed their ability to act as free radical scavengers. For instance, spirocyclopropanoxyindole derivatives have demonstrated significant radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The mechanism is often attributed to the ability of the nitrogen-containing heterocyclic ring system to donate a hydrogen atom or an electron to stabilize free radicals. The presence of both a phenyl group and a lactam ring in this compound provides a strong rationale for investigating its potential antioxidant activity at a molecular level.

Spirocyclic Compound ExampleAssayReported Activity (% Inhibition)Reference
Spirocyclopropanoxyindole (A4)DPPH Radical Scavenging63.90% at 1 mg/mL nih.gov
Ascorbic Acid (Standard)DPPH Radical Scavenging82.30% at 1 mg/mL nih.gov

Structure-Activity Relationship (SAR) in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. scispace.comdovepress.comnih.gov For spirocyclic systems like this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Systematic studies on related diazaspiro hydantoins have revealed key SAR principles. For example, in the evaluation of their antiproliferative effects, it was found that the nature of the substituent on the hydantoin (B18101) ring's nitrogen atom plays a critical role in determining activity. nih.gov Similarly, in the development of spirohydantoin-based p300/CBP inhibitors, modifications to the spirocyclic core and its substituents led to significant improvements in cell potency and oral bioavailability. nih.gov These studies typically involve synthesizing a library of analogs where specific parts of the molecule—such as the phenyl ring, the cyclohexyl moiety, or the lactam nitrogens—are systematically modified. The resulting data allow researchers to build models that correlate structural features with biological outcomes, guiding the design of more effective compounds. nih.gov

Spirocyclic Systems as Privileged Structures in Chemical Biology

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, distinct biological targets, often with high affinity. Spirocyclic systems, including the diazaspiro[4.5]decane core, are increasingly recognized as privileged structures in medicinal chemistry and chemical biology. mdpi.com Their prevalence in a wide range of biologically active compounds, from antimicrobial to anticancer agents, highlights their versatility. researchgate.netfrontiersin.org The unique conformational properties of spirocyclic scaffolds are central to their privileged status.

Conformational Rigidity and Binding Pocket Exploration

A defining feature of spirocyclic compounds is their conformational rigidity. The spiro-carbon atom, which joins two rings, locks the molecule into a defined three-dimensional shape. This pre-organization reduces the entropic penalty that must be paid upon binding to a biological target, which can lead to higher binding affinities compared to more flexible, linear molecules. rsc.org

This rigidity is a powerful tool for exploring the complex topography of protein binding pockets. nih.govmdpi.com Unlike planar aromatic scaffolds that can typically only probe a two-dimensional space, the fixed, non-planar structure of a spirocycle allows functional groups to be projected in precise vectors along multiple axes. nih.gov Recent work on foldamers incorporating spiro bis-lactams has shown that this feature enables controlled rotation of a molecular backbone, allowing for a more comprehensive exploration of conformational space. nih.govresearchgate.net This ability to precisely orient chemical functionality makes spirocyclic scaffolds like this compound exceptionally well-suited for targeting the challenging binding pockets of enzymes, receptors, and PPI interfaces. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of complex molecules like 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one is a cornerstone of its potential application. Future research will likely focus on moving beyond traditional synthetic methods towards more advanced catalytic systems that offer higher yields, greater stereoselectivity, and improved sustainability.

Key research directions include:

Palladium-Catalyzed Domino Reactions: Recent studies have demonstrated the efficacy of palladium catalysts, such as Palladium(II) acetate-Triphenylphosphine (Pd(OAc)2–PPh3), in the one-step synthesis of diazaspiro[4.5]decane scaffolds. rsc.orgnih.gov These domino reactions, which form multiple carbon-carbon bonds in a single operation, could be adapted for the synthesis of this compound, significantly streamlining its production.

Relay Catalysis: The use of dual catalytic systems, such as gold (Au) and palladium (Pd) relay catalysis, has shown promise in the creation of oxa-azaspiro[4.5]decane derivatives. researchgate.net This approach enables complex tandem cyclization reactions under mild conditions. researchgate.net Exploring similar relay systems could unlock new, efficient pathways to diazaspiro compounds.

Sustainable Catalysts: A significant push in chemical synthesis is the development of green catalysts. sciencedaily.com Future efforts may involve designing recoverable and reusable catalysts, potentially based on abundant metals or novel supporting materials like polymeric carbon nitride, to reduce the environmental footprint and cost of synthesis. sciencedaily.com Such advancements would be crucial for the large-scale production of this compound for pharmaceutical or materials science applications. sciencedaily.com

Table 1: Potential Catalytic Systems for Synthesis
Catalytic SystemPotential AdvantageReference Reaction Type
Palladium (e.g., Pd(OAc)2–PPh3)Enables one-step domino reactions, forming multiple bonds.Synthesis of diazaspiro[4.5]decane scaffolds. rsc.orgnih.gov
Gold/Palladium Relay CatalysisAllows for complex tandem cyclizations under mild conditions.Synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net
Graphene-supported Atomically Dispersed Catalysts (GACs)High efficiency, recoverability, reusability, and lower environmental impact.Cross-coupling reactions for fine chemical and pharmaceutical synthesis. sciencedaily.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. mdpi.com These computational tools can accelerate the development of new analogs of this compound with optimized properties.

Emerging applications in this area are:

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the biological activities, and physicochemical properties of novel derivatives. This would allow for the in silico screening of vast virtual libraries of compounds, identifying the most promising candidates for synthesis and testing.

Generative Design: Machine learning models can design entirely new molecules based on desired characteristics. mdpi.com For instance, generative models could propose novel diazaspiro[4.5]decane structures optimized for specific biological targets, such as chitin (B13524) synthase for antifungal applications or the mitochondrial permeability transition pore (mPTP) for treating ischemia/reperfusion injury, based on activities seen in related compounds. nih.govnih.govnih.govresearchgate.net

Retrosynthesis Planning: AI-powered tools can assist chemists by proposing viable and efficient synthetic routes for target molecules. mdpi.com This can significantly reduce the time and resources spent on designing and optimizing the synthesis of complex derivatives.

Advanced Mechanistic Studies of Reactivity and Biological Function

Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Related diazaspiro compounds have shown a range of biological activities, including anticonvulsant, antifungal, and anti-ulcer properties, and have been investigated as inhibitors of the mitochondrial permeability transition pore. nih.govnih.govresearchgate.netresearchgate.net

Future mechanistic studies should focus on:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) through which this compound exerts its biological effects. Techniques such as chemical proteomics and thermal shift assays will be invaluable.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs and systematically evaluating how structural modifications affect biological activity. This data is essential for rational drug design and for understanding the key pharmacophoric features of the diazaspiro scaffold. nih.gov

Computational and Biophysical Analysis: Employing molecular docking and molecular dynamics simulations to model the interaction between the compound and its biological target at an atomic level. nih.gov These computational insights, validated by biophysical techniques like X-ray crystallography or cryo-electron microscopy, can elucidate the precise binding mode and mechanism of action.

Table 2: Known Biological Activities of Related Diazaspiro[4.5]decane Scaffolds
ActivityScaffold TypePotential Therapeutic Area
Anticonvulsant1,3-Diazaspiro[4.5]decan-4-onesEpilepsy. researchgate.net
Chitin Synthase Inhibition2,8-Diazaspiro[4.5]decan-1-oneFungal Infections. nih.gov
mPTP Inhibition1,4,8-Triazaspiro[4.5]decan-2-oneIschaemia/Reperfusion Injury. nih.govnih.gov
Anti-ulcer1-Thia-4,8-diazaspiro[4.5]decan-3-oneGastrointestinal Disorders. researchgate.net

Exploration of New Application Domains in Materials Science or Catalysis

The utility of this compound is not necessarily limited to medicinal chemistry. The rigid, well-defined three-dimensional geometry of spirocyclic compounds makes them attractive candidates for applications in materials science and catalysis.

Potential future applications include:

Development of Novel Materials: The unique structure of diazaspiro compounds could be exploited in the design of new materials. ontosight.ai For instance, incorporating this scaffold into polymer backbones could lead to materials with unique thermal, mechanical, or optical properties.

Organic Electronics: Spiro-configured molecules are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to form stable amorphous films and prevent crystallization. The diazaspiro[4.5]decane core could serve as a building block for new host materials or emitters.

Asymmetric Catalysis: The chiral nature of many spirocyclic frameworks makes them excellent ligands for asymmetric catalysis. Future research could explore the synthesis of chiral derivatives of this compound to serve as ligands for metal catalysts, enabling the stereoselective synthesis of other valuable chemical compounds.

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and spirocyclic connectivity. For example, spiro carbons in analogous compounds exhibit distinct signals near δ 44–72 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring puckering. SHELX is robust for small-molecule structures, even with twinned or high-resolution data . Ensure crystal quality by screening solvent systems (e.g., ethanol/water).

How can conformational analysis of the spiro ring system be performed using puckering parameters?

Advanced Research Question
The Cremer-Pople puckering coordinates quantitatively describe nonplanar ring conformations. For the diazaspiro[4.5]decane system:

Define the mean plane : Use least-squares fitting of atomic coordinates from crystallographic data.

Calculate amplitudes (q) and phase angles (φ) : These parameters generalize the Kilpatrick-Pitzer-Spitzer model for five-membered rings .

Compare with analogs : For example, spirooxindoles often exhibit envelope or twist conformations depending on substituent steric effects. Computational tools (e.g., Gaussian) can validate experimental data by optimizing ground-state geometries .

How should researchers address contradictory reports on the biological activity of this compound?

Advanced Research Question
Contradictions may arise from impurities, assay conditions, or structural analogs. Mitigation strategies include:

  • Purity validation : Use HPLC (≥98% purity, C18 columns) to exclude confounding byproducts .
  • Comparative assays : Test the compound alongside structurally defined analogs (e.g., 8-phenyl-1,3-diazaspiro derivatives) under standardized conditions .
  • Target specificity : Evaluate receptor binding (e.g., neurotransmitter receptors) via radioligand assays, as done for benzodiazepine analogs .

What thermodynamic models are suitable for predicting solubility in organic solvents?

Basic Research Question
The Apelblat equation and λh model effectively correlate solubility with temperature. For spiro compounds:

  • Experimental determination : Use laser-monitored dissolution in solvents like ethanol, acetone, or ethyl acetate across 278–328 K .
  • Hansen solubility parameters : Predict optimal solvents based on dispersion (δd), polarity (δp), and hydrogen bonding (δh) contributions. For example, dichloromethane (δd=18.2) may enhance solubility for lipophilic spiro systems .

Which computational methods can predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electron density (e.g., Fukui indices) and identify electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by pharmacophore features of related benzodiazepines .
  • Transition state analysis : Investigate ring-opening reactions using IRC (intrinsic reaction coordinate) calculations to assess kinetic stability .

How can researchers validate the stereochemical integrity of synthetic intermediates?

Advanced Research Question

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers.
  • Circular Dichroism (CD) : Compare experimental spectra with TD-DFT-predicted transitions for absolute configuration assignment.
  • X-ray crystallography : SHELXL refinement can confirm stereochemistry, as demonstrated for spirooxindoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.